Cas no 76474-52-7 (Z-Arg-Arg-bNA acetate salt)

Z-Arg-Arg-bNA acetate salt is a chromogenic substrate commonly used in enzymatic assays, particularly for studying proteolytic activity. It is specifically designed to measure the activity of trypsin-like serine proteases, including kallikreins and thrombin. Upon cleavage by the target enzyme, the release of p-nitroaniline (pNA) yields a measurable absorbance increase at 405 nm, enabling quantitative kinetic analysis. The acetate salt form enhances solubility in aqueous buffers, ensuring consistent performance in biochemical assays. Its high purity and stability make it a reliable choice for research applications requiring precise detection of protease activity. This substrate is widely utilized in biochemistry and pharmaceutical research for enzyme characterization and inhibitor screening.
Z-Arg-Arg-bNA acetate salt structure
Z-Arg-Arg-bNA acetate salt structure
Product name:Z-Arg-Arg-bNA acetate salt
CAS No:76474-52-7
MF:C30H39N9O4
Molecular Weight:589.68856
CID:982692
PubChem ID:127140

Z-Arg-Arg-bNA acetate salt 化学的及び物理的性質

名前と識別子

    • z-arg-arg-beta-na acetate salt
    • N<sup>2</sup>-[(Benzyloxy)carbonyl]-N<sup>5</sup>-(diaminomethylene)-L-ornithyl-N<sup>5</sup>-(diaminomethylene)-N-2-naphthyl-L-ornithinamide
    • Z-ARG-ARG-BNA COH
    • Z-Arg-Arg-βNA
    • Bzbana
    • L-Argininamide, N2-((phenylmethoxy)carbonyl)-L-arginyl-N-2-naphthalenyl-
    • N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-naphthalen-2-yl-L-ornithinamide
    • N-Benzyloxycarbonylarginyl-L-arginine-2-naphthylamide
    • N-Benzyloxycarbonyl-L-arginyl-L-arginine-2-naphthylamide
    • Z-ARG-ARG-BETANA ACOH
    • Z-Arg-Arg-.beta.NA
    • Z-Arg-Arg-bNA
    • Z-Arg-Arg-bNA acetate salt
    • L-Argininamide, N2-[(phenylmethoxy)carbonyl]-L-arginyl-N-2-naphthalenyl- (9CI)
    • N2-[(Benzyloxy)carbonyl]-N5-(diaminomethylene)-L-ornithyl-N5-(diaminomethylene)-N-2-naphthyl-L-ornithinamide
    • cbz-l-arginyl-e-arginine-2-naphthylamide
    • 76474-52-7
    • benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
    • 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-5-carbamimidamido-N-{5-carbamimidamido-1-hydroxy-1-[(naphthalen-2-yl)imino]pentan-2-yl}pentanimidic acid
    • SCHEMBL1803249
    • DTXSID70997852
    • インチ: InChI=1S/C30H39N9O4/c31-28(32)35-16-6-12-24(26(40)37-23-15-14-21-10-4-5-11-22(21)18-23)38-27(41)25(13-7-17-36-29(33)34)39-30(42)43-19-20-8-2-1-3-9-20/h1-5,8-11,14-15,18,24-25H,6-7,12-13,16-17,19H2,(H,37,40)(H,38,41)(H,39,42)(H4,31,32,35)(H4,33,34,36)/t24-,25-/m0/s1
    • InChIKey: QOCSAYREMKOPJF-DQEYMECFSA-N
    • SMILES: C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2

計算された属性

  • 精确分子量: 589.31287
  • 同位素质量: 589.313
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 氢键受体数量: 6
  • 重原子数量: 43
  • 回転可能化学結合数: 16
  • 複雑さ: 946
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 225Ų

じっけんとくせい

  • 密度みつど: 1.34
  • Refractive Index: 1.651
  • PSA: 220.33

Z-Arg-Arg-bNA acetate salt Security Information

  • 储存条件:-15°C

Z-Arg-Arg-bNA acetate salt Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
Z290790-25mg
Z-Arg-Arg-bNA acetate salt
76474-52-7
25mg
$ 875.00 2022-06-02
TRC
Z290790-50mg
Z-Arg-Arg-bNA acetate salt
76474-52-7
50mg
$ 1395.00 2022-06-02
TRC
Z290790-10mg
Z-Arg-Arg-bNA acetate salt
76474-52-7
10mg
$ 420.00 2022-06-02

Z-Arg-Arg-bNA acetate salt 関連文献

Z-Arg-Arg-bNA acetate saltに関する追加情報

Introduction to Z-Arg-Arg-bNA Acetate Salt (CAS No. 76474-52-7)

Z-Arg-Arg-bNA Acetate Salt (CAS No. 76474-52-7) is a synthetic compound that has gained significant attention in the fields of chemical biology and medicinal chemistry due to its unique properties and potential applications. This compound is a dipeptide derivative, specifically a Z-Arg-Arg conjugate, which is functionalized with a bNA (benzyl naphthalene) group and an acetate salt. The combination of these structural elements imparts specific biological activities and physicochemical properties that make it a valuable tool in various research and therapeutic contexts.

The Z-Arg-Arg-bNA Acetate Salt is synthesized through a series of well-defined chemical reactions, starting with the protection of the amino groups using the Z (benzyloxycarbonyl) protecting group. This step ensures that the reactive amino groups are temporarily shielded during subsequent synthetic steps, allowing for precise control over the formation of the dipeptide backbone. The bNA group is then introduced to enhance the compound's solubility and stability, making it suitable for use in aqueous environments.

Recent studies have highlighted the potential of Z-Arg-Arg-bNA Acetate Salt in modulating protein-protein interactions and enzymatic activities. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound can effectively inhibit specific proteases, which are involved in various pathological processes such as inflammation and cancer. The ability to selectively target these proteases makes Z-Arg-Arg-bNA Acetate Salt a promising lead compound for drug development.

In addition to its therapeutic potential, Z-Arg-Arg-bNA Acetate Salt has been utilized as a tool in basic research to investigate the mechanisms of protein-protein interactions. Its structural features allow it to mimic natural peptides and interact with specific binding sites on target proteins, providing valuable insights into the molecular basis of these interactions. This information is crucial for understanding disease mechanisms and designing more effective therapeutic agents.

The physicochemical properties of Z-Arg-Arg-bNA Acetate Salt have also been extensively characterized. It exhibits good solubility in both organic solvents and aqueous solutions, which facilitates its use in a wide range of experimental conditions. The compound's stability under various pH conditions and temperatures further enhances its utility in both laboratory settings and potential clinical applications.

From a safety perspective, Z-Arg-Arg-bNA Acetate Salt has been evaluated for its toxicity and biocompatibility. Preclinical studies have demonstrated that it is well-tolerated at therapeutic concentrations, with minimal adverse effects observed. These findings support its potential for further development as a therapeutic agent or research tool.

In conclusion, Z-Arg-Arg-bNA Acetate Salt (CAS No. 76474-52-7) is a versatile compound with significant potential in both research and therapeutic applications. Its unique structural features and biological activities make it an important molecule for ongoing studies in chemical biology and medicinal chemistry. As research continues to uncover new insights into its mechanisms of action and potential uses, Z-Arg-Arg-bNA Acetate Salt is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing new treatments for various diseases.

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